3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
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Overview
Description
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C15H8N2O6 and its molecular weight is 312.237. The purity is usually 95%.
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Scientific Research Applications
Solvation and Gel Formation in Imide Derivatives
Research by Singh and Baruah (2008) explored the condensation reactions of naphthalic anhydride with diamines, leading to derivatives of isoindol-2-yl-benzoic acid. These derivatives exhibited interesting properties, including the formation of gels in mixed solvents, highlighting their potential in material science and chemistry (Singh & Baruah, 2008).
Molecular Interactions in Solvents
Tekade et al. (2019) conducted ultrasonic investigations on molecular interactions of N-phthaloyl compounds, including isoindol-2-yl derivatives, in various solvents. This study is significant for understanding drug transmission and absorption due to the insights it provides on molecular interactions (Tekade, Tale, & Bajaj, 2019).
Synthesis and Characterization in Organometallic Chemistry
Liu et al. (2011) synthesized complexes using derivatives of isoindol-2-yl-benzoic acid, contributing to the field of organometallic chemistry. Their work involved characterizing these complexes and exploring their supramolecular structures, which can be beneficial in understanding molecular interactions and design (Liu, Li, Du, Zhu, & Xu, 2011).
Proton/Metal-Ligand Stability in Coordination Chemistry
In 2018, Tekade et al. examined the formation of complexes involving metals and ligands like isoindol-2-yl-acetic acid. Their findings are significant for specialists in coordination chemistry, offering insights into metal-ligand interactions (Tekade, Bajaj, Tale, Titirmare, & Bandwal, 2018).
Aggregation Enhanced Emission in Photophysics
A study by Srivastava, Singh, and Mishra (2016) on 1,8-naphthalimide compounds, including derivatives of isoindol-2-yl-benzoic acid, revealed their ability to form nanoaggregates with aggregation-enhanced emission. This research is valuable in photophysics and materials science (Srivastava, Singh, & Mishra, 2016).
Properties
IUPAC Name |
3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O6/c18-13-10-5-2-6-11(17(22)23)12(10)14(19)16(13)9-4-1-3-8(7-9)15(20)21/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOCEIJVUZIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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